cudraxanthone D
Overview
Description
Cudraxanthone D is a natural xanthone compound extracted from the roots of the Cudrania tricuspidata Bureau. This compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and antioxidant effects .
Mechanism of Action
Target of Action
Cudraxanthone D (CD) is a natural xanthone extracted from the roots of the Cudrania tricuspidata Bureau . It has been identified to primarily target tumor necrosis factor (TNF)-α/interferon (IFN)-γ-activated keratinocytes . These keratinocytes play a crucial role in the pathogenesis of psoriasis, a chronic inflammatory skin disease . CD also targets Influenza Neuraminidase (Influ NA) .
Mode of Action
CD interacts with its targets by inhibiting the inflammatory signaling pathways . In TNF-α/IFN-γ-activated keratinocytes, CD reduces the expressions of CCL17, IL-1β, IL-6, and IL-8 by inhibiting the phosphorylation of STAT1 and the nuclear translocation of NF-kB . This interaction results in reduced psoriatic characteristics, such as skin thickness and Psoriasis Area Severity Index score .
Biochemical Pathways
The primary biochemical pathways affected by CD are the inflammatory signaling pathways . CD inhibits the serum levels of TNF-α, immunoglobulin G2a, and myeloperoxidase, and the expression of Th1/Th17 cells in splenocytes . This inhibition results in reduced inflammation and alleviation of psoriasis symptoms .
Result of Action
The molecular and cellular effects of CD’s action include reduced psoriatic characteristics, such as skin thickness and Psoriasis Area Severity Index score . It also results in the inhibition of neutrophil infiltration in IMQ-induced skin . On a molecular level, CD reduces the expressions of CCL17, IL-1β, IL-6, and IL-8 in TNF-α/IFN-γ-activated keratinocytes .
Biochemical Analysis
Biochemical Properties
Cudraxanthone D interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it inhibits the phosphorylation of STAT1 and the nuclear translocation of NF-kB, which are key players in inflammatory signaling pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In TNF-α/IFN-γ-activated keratinocytes, this compound reduces the expressions of CCL17, IL-1β, IL-6, and IL-8 .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the phosphorylation of STAT1 and the nuclear translocation of NF-kB, thereby reducing the expressions of CCL17, IL-1β, IL-6, and IL-8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cudraxanthone D is typically extracted from the roots of Cudrania tricuspidata. The extraction process involves several steps, including drying, grinding, and solvent extraction using organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Cudrania tricuspidata plants, followed by the extraction and purification processes mentioned above. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Cudraxanthone D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Cudraxanthone D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying xanthone derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes, including anti-inflammatory and antioxidant activities.
Medicine: Explored for its potential therapeutic effects in treating conditions such as psoriasis, cancer, and neurodegenerative diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Comparison with Similar Compounds
Similar Compounds
Cudraxanthone I: Another xanthone derivative with similar anti-inflammatory and antioxidant properties.
Neocyclomorusin: A compound with cytotoxic and radical scavenging activities.
Cudratricusxanthone A: Known for its anti-inflammatory and anticancer effects.
Uniqueness of Cudraxanthone D
This compound is unique due to its specific molecular structure, which allows it to interact with multiple molecular targets and pathways. Its broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant effects, sets it apart from other similar compounds .
Properties
IUPAC Name |
2,3,8-trihydroxy-6-methoxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-7-24(4,5)20-17(29-6)10-14(25)19-22(28)18-13(9-8-12(2)3)21(27)15(26)11-16(18)30-23(19)20/h7-8,10-11,25-27H,1,9H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIGEZZURHDEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)OC)C(C)(C)C=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the mechanism of action of Cudraxanthone D in cancer cells?
A1: Research suggests that this compound inhibits the epithelial-mesenchymal transition (EMT), a process implicated in cancer metastasis, by suppressing autophagy in oral squamous cell carcinoma (OSCC) cells. [] This effect on autophagy has been linked to reduced cell viability, migration, and invasion in OSCC cell lines. []
Q2: How does this compound influence the inflammatory response in skin cells, particularly in the context of psoriasis?
A2: this compound has shown promising results in an imiquimod-induced mouse model of psoriasis. Oral administration of the compound reduced psoriatic characteristics like skin thickness and inflammatory cell infiltration. [] This effect is attributed to the inhibition of inflammatory signaling pathways, including the reduction of TNF-α, IL-1β, IL-6, and IL-8 expression in keratinocytes. []
Q3: What are the sources and methods for isolating this compound?
A3: this compound was originally isolated from the root bark of Cudrania tricuspidata, a plant used in traditional medicine. [, ] Extraction is typically performed using solvents like n-hexane or benzene, followed by purification techniques. [] A recent study also reported its isolation from the leaves of Morus yunnanensis. []
Q4: Are there established analytical methods for quantifying this compound in plant materials?
A4: Yes, a high-performance liquid chromatography (HPLC) method with diode array detection has been developed and validated for quantifying this compound in the roots of Cudrania tricuspidata. [] This method demonstrates good linearity, precision, and specificity, making it suitable for analyzing the compound in plant extracts. []
Q5: Are there any known structural analogs of this compound, and what is their significance?
A5: Yes, other isoprenylated xanthones, such as Cudraxanthones A, B, and C, have been isolated from the same source as this compound (Cudrania tricuspidata). [] Studying these structural analogs can provide valuable insights into the structure-activity relationship (SAR) of this class of compounds, potentially leading to the development of more potent or selective derivatives.
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